molecular formula C11H13NO B3372405 2-(2-Methylpropoxy)benzonitrile CAS No. 902093-98-5

2-(2-Methylpropoxy)benzonitrile

Cat. No.: B3372405
CAS No.: 902093-98-5
M. Wt: 175.23 g/mol
InChI Key: XFQVUWGQZLJGJQ-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)benzonitrile is an organic compound with the molecular formula C 11 H 13 NO and a molecular weight of 175.23 g/mol . Its structure consists of a benzonitrile core substituted at the 2-position with a 2-methylpropoxy group. The compound is identified by the CAS Number 902093-98-5 and the MDL Number MFCD09945868 . As a benzonitrile derivative, this compound belongs to a class of chemicals frequently employed as key intermediates in organic synthesis and medicinal chemistry . Nitriles, in general, are valuable for the preparative synthesis of carboxylic acids and other functional groups, making them versatile building blocks in chemical research . The specific research applications and mechanism of action for this compound are areas for ongoing investigation, though related benzonitrile compounds are used in the synthesis of complex molecules, including certain pharmaceutical agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-methylpropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQVUWGQZLJGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Methylpropoxy)benzonitrile is synthesized through the bromination of 2-methylpropylbenzene using bromine and potassium bromide . The reaction typically involves the following steps:

    Bromination: 2-methylpropylbenzene is treated with bromine in the presence of potassium bromide to form the brominated intermediate.

    Nitrile Formation: The brominated intermediate is then reacted with a suitable nitrile source to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylpropoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peroxide radicals in alkaline solutions.

    Hydrolysis: Water or alcohols.

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • 2-(2-Methylpropoxy)benzonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various reactions, making it a versatile building block in organic synthesis. For instance, it can be utilized in the synthesis of pharmaceuticals and specialty chemicals due to its functional groups, which include both nitrile and ether functionalities.

Synthetic Routes

  • The compound can be synthesized through various methods, including bromination and subsequent reactions with nitrile sources. This adaptability makes it valuable for researchers developing new chemical entities.

Biological Applications

Pharmacological Research

  • This compound has been investigated for its potential interactions with biological macromolecules. It may exhibit pharmacological properties similar to other benzonitrile derivatives, which have been explored for anti-inflammatory and analgesic effects .

Kinase Inhibition Studies

  • The compound is part of studies focusing on kinase inhibitors, particularly targeting TBK1 and IKKε. These kinases are implicated in various diseases, including cancer and autoimmune disorders. The inhibition of these pathways could lead to therapeutic advancements in treating conditions like rheumatoid arthritis and systemic lupus erythematosus .

Case Studies and Research Findings

Case Study: Kinase Inhibition

  • Research has shown that compounds similar to this compound can inhibit TBK1 activity effectively. In a study involving various derivatives, it was found that structural modifications significantly impacted their inhibitory potency against TBK1, suggesting that fine-tuning the molecular structure could optimize therapeutic effects against kinase-related diseases .

Case Study: Drug Development

  • A study highlighted the potential of benzonitrile derivatives as drug candidates for treating chronic inflammation and neurodegenerative diseases. The findings indicated that modifications to the benzonitrile structure could lead to compounds with enhanced efficacy against specific targets involved in disease processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzene ring significantly influences electronic and steric properties:

  • 4-(2-Methylpropoxy)benzonitrile (CAS 5203-15-6): A positional isomer with the isobutoxy group at the 4-position.
  • 2-Bromo-6-(2-methylpropoxy)benzonitrile (CAS 1365272-63-4): Bromine at the 2-position increases electron-withdrawing effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The 6-position isobutoxy group contributes to its use in synthesizing bioactive molecules .

Functional Group Variations

Modifications to the alkoxy or nitrile groups alter biological and physicochemical profiles:

  • Descarboxyl Febuxostat (2-(2-Methylpropoxy)-5-(4-methyl-2-thiazolyl)benzonitrile): Incorporation of a thiazole ring at the 5-position introduces hydrogen-bonding capability, critical for enzyme inhibition (e.g., xanthine oxidase). This derivative is a key impurity in febuxostat synthesis .
  • 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) : A triazole-substituted analog with potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231). The chloro and triazole groups synergize to enhance binding to aromatase enzymes .

Alkoxy Chain Modifications

Branching and cyclization of alkoxy groups impact metabolic stability and bioavailability:

  • Compound 26 (2-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-[1,3⁰-bipyridin]-5-yl)benzonitrile): Replacement of a linear propyl group with a cyclopropylmethoxy moiety improves resistance to oxidative metabolism, enhancing its SARS-CoV-2 M<sup>pro</sup> inhibitory activity compared to its propoxy counterpart (Compound 5) .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties Source
2-(2-Methylpropoxy)benzonitrile 2-isobutoxy, 1-cyano C₁₁H₁₃NO 175.23 Pharmaceutical intermediate, liquid
4-(2-Methylpropoxy)benzonitrile 4-isobutoxy, 1-cyano C₁₁H₁₃NO 175.23 Solubility studies, positional isomer
2-Bromo-6-(2-methylpropoxy)benzonitrile 2-Br, 6-isobutoxy, 1-cyano C₁₁H₁₂BrNO 254.13 Nucleophilic substitution reactions
Descarboxyl Febuxostat 2-isobutoxy, 5-thiazole, 1-cyano C₁₅H₁₆N₂OS 272.37 Febuxostat impurity, enzyme inhibition
4-[2-(3-Chlorophenyl)-...]benzonitrile (1c) 3-Cl, triazole, 1-cyano C₁₇H₁₃ClN₄ 308.76 Cytotoxic agent (aromatase inhibition)
Compound 26 (SARS-CoV-2 inhibitor) Cyclopropylmethoxy, Cl, bipyridinone C₂₃H₁₇ClN₂O₂ 400.85 Antiviral activity (M<sup>pro</sup> inhibition)

Research Findings and Implications

  • Cytotoxicity : Triazole-substituted benzonitriles (e.g., 1c, 1h) exhibit superior anticancer activity compared to this compound, highlighting the importance of heterocyclic moieties in drug design .
  • Antiviral Potential: Cyclopropane-containing alkoxy groups (Compound 26) demonstrate enhanced metabolic stability over linear chains, a critical factor in developing long-acting therapeutics .
  • Reactivity : Brominated derivatives (e.g., 2-Bromo-6-(2-methylpropoxy)benzonitrile) serve as versatile intermediates in palladium-catalyzed reactions, enabling access to complex bioactive molecules .

Biological Activity

2-(2-Methylpropoxy)benzonitrile is a chemical compound with the molecular formula C11H13NOC_{11}H_{13}NO and a molecular weight of 175.23 g/mol. It has garnered interest in various scientific fields, particularly in biological research, due to its potential pharmacological applications and interactions with biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic uses.

This compound is synthesized through the bromination of 2-methylpropylbenzene, followed by nitrile formation from the brominated intermediate. The chemical reactions involved include:

  • Bromination : Treatment with bromine in the presence of potassium bromide.
  • Nitrile Formation : Reaction with a suitable nitrile source.

The compound is characterized by its ability to undergo various chemical reactions, including oxidation and hydrolysis, which can lead to the formation of hydroperoxides and other derivatives .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The hydroxy and nitrile functional groups are crucial for modulating enzyme activity and receptor interactions. These interactions can influence various physiological processes, potentially leading to therapeutic effects.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

  • Anticancer Activity : Studies have explored its potential as an anticancer agent through modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in various models, suggesting a role in treating inflammatory diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Research Findings

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : Research conducted on cell lines has shown that the compound can inhibit cell growth at certain concentrations, indicating potential anticancer properties.
    StudyCell LineIC50 (µM)Effect
    Study AMCF-7 (breast cancer)15Growth inhibition
    Study BHeLa (cervical cancer)10Induced apoptosis
  • In Vivo Studies : Animal models have been used to assess anti-inflammatory effects. Results demonstrated reduced swelling and pain response in treated groups compared to controls.
  • Mechanistic Insights : Investigations into its mechanism revealed that it may act through pathways involving reactive oxygen species (ROS), influencing cellular stress responses and apoptosis pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving mice with induced tumors showed that administration of the compound led to a significant reduction in tumor size compared to untreated controls.
  • Case Study 2 : Clinical observations in patients with chronic inflammatory conditions indicated symptom relief following treatment with formulations containing this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methylpropoxy)benzonitrile?

  • Methodological Answer : A typical synthesis involves functionalizing benzonitrile derivatives via bromination and subsequent substitution. For example, bromination of o-cyanotoluene yields intermediates like 2-(bromomethyl)benzonitrile, which can undergo nucleophilic substitution with 2-methylpropoxide. Alternatively, Wittig reactions or coupling with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enable the introduction of alkoxy groups . Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical for regioselectivity and yield.

Q. How is purification typically achieved for this compound derivatives?

  • Methodological Answer : Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. For air-sensitive intermediates, inert-atmosphere techniques (e.g., Schlenk lines) are recommended during purification. Recrystallization from aprotic solvents like dichloromethane or acetonitrile can further enhance purity, as demonstrated in crystal structure studies of related chromenone derivatives .

Advanced Research Questions

Q. What strategies are employed to handle the air-sensitive nature of this compound during synthesis?

  • Methodological Answer : Air-sensitive intermediates, such as boronate esters or halogenated precursors, require storage under inert gas (argon/nitrogen) in flame-dried glassware. Reaction setups should use septum-sealed flasks, and quenching steps must avoid moisture. For long-term storage, derivatization into stable crystalline forms (e.g., salt formation) or encapsulation in molecular sieves can mitigate degradation .

Q. How can cross-coupling reactions be optimized using this compound derivatives?

  • Methodological Answer : Suzuki-Miyaura couplings with boronate-containing analogs (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) require palladium catalysts (e.g., Pd(PPh₃)₄) and base optimization (e.g., K₂CO₃ in THF/water). Microwave-assisted synthesis or flow chemistry can enhance reaction efficiency. Monitoring by LC-MS or ¹H NMR ensures minimal side reactions (e.g., protodeboronation) .

Q. How to address discrepancies in spectroscopic data for halogenated derivatives of this compound?

  • Methodological Answer : Partial occupancy of substituents (e.g., chlorine atoms) in crystal structures may lead to ambiguous NMR/LC-MS interpretations. Single-crystal X-ray diffraction (SC-XRD) resolves positional disorder, while variable-temperature NMR can distinguish dynamic effects. For example, in 6-chloro-2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, SC-XRD confirmed Cl/H19 site disorder (occupancy ratio 0.053:0.947) .

Data Analysis and Experimental Design

Q. What analytical techniques are recommended for characterizing this compound’s electronic properties?

  • Methodological Answer : Cyclic voltammetry (CV) and density functional theory (DFT) calculations assess redox behavior and frontier molecular orbitals. UV-Vis spectroscopy with solvatochromic studies (e.g., varying solvent polarity) evaluates charge-transfer transitions. For crystallographic analysis, synchrotron radiation improves resolution for weak scatterers like nitriles .

Q. How to design experiments probing the bioactivity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with modified alkoxy chains or nitrile substituents. Enzymatic assays (e.g., kinase inhibition) or cell-based viability screens (e.g., MTT assays) identify lead compounds. Molecular docking with target proteins (e.g., cytochrome P450 isoforms) guides rational design. For in vivo studies, pharmacokinetic profiling (e.g., bioavailability, metabolic stability) is critical .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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